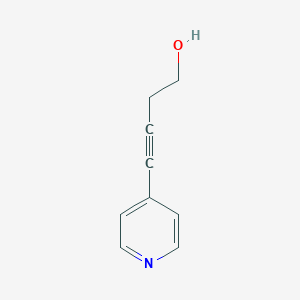

4-(Pyridin-4-yl)but-3-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXIXEAYMBFYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyridin 4 Yl but 3 Yn 1 Ol and Analogous Pyridyl Alkynyl Alcohol Structures

Direct Synthetic Strategies for 4-(Pyridin-4-yl)but-3-yn-1-ol

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org In the context of synthesizing the target molecule, this involves the coupling of a 4-halopyridine (such as 4-iodopyridine (B57791) or 4-bromopyridine) with but-3-yn-1-ol.

The general reaction scheme is as follows:

Reaction of a 4-halopyridine with but-3-yn-1-ol in a Sonogashira coupling.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) salt, commonly copper(I) iodide (CuI), in a suitable solvent like an amine (e.g., triethylamine) or a polar aprotic solvent (e.g., DMF). The amine also serves as a base to neutralize the hydrogen halide byproduct. The reaction can often be performed under mild conditions, including at room temperature. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 4-Iodopyridine | But-3-yn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine/DMF | This compound |

| 4-Bromopyridine (B75155) | But-3-yn-1-ol | Pd(PPh₃)₄, CuI | Diethylamine | Diethylamine/THF | This compound |

| 4-Chloropyridine (B1293800) | But-3-yn-1-ol | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Toluene | This compound |

Approaches to Pyridyl-Alkynyl-Alcohol Systems from Precursors

Palladium-Catalyzed Coupling Reactions Involving Pyridine (B92270) and Terminal Alkynes

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions can be employed to generate the pyridyl-alkyne bond. These methods often involve the use of organometallic reagents.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net For the synthesis of pyridyl-alkynyl systems, a 4-pyridylzinc halide can be coupled with a haloalkyne. echemi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org A 4-(tributylstannyl)pyridine (B55037) can be reacted with a haloalkynol to form the desired product.

Suzuki Coupling: This reaction utilizes an organoboron species, such as a boronic acid or ester, which is coupled with an organic halide under palladium catalysis. researchgate.net A 4-pyridylboronic acid can be coupled with a bromoalkyne, although pyridinyl boronic acids can be challenging coupling partners due to a tendency to protodeborylate. organic-chemistry.orgmasterorganicchemistry.com

| Coupling Reaction | Pyridine-containing Reactant | Alkyne-containing Reactant | Catalyst |

| Negishi | 4-Pyridylzinc halide | Haloalkynol | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Stille | 4-(Tributylstannyl)pyridine | Haloalkynol | Pd(PPh₃)₄ |

| Suzuki | 4-Pyridylboronic acid | Bromoalkynol | Pd(dppf)Cl₂ |

Applications of the Favorskii Reaction in Propargyl Alcohol Synthesis with Hetaryl Ketones

The Favorskii reaction involves the nucleophilic addition of a metal acetylide to a carbonyl group, yielding a propargyl alcohol. wikipedia.org This method is applicable to the synthesis of pyridyl-alkynyl-alcohols by using a hetaryl ketone, such as 4-acetylpyridine (B144475), as the carbonyl-containing starting material.

The reaction proceeds by first forming a metal acetylide from a terminal alkyne using a strong base like potassium hydroxide (B78521) or an alkoxide. This acetylide then attacks the carbonyl carbon of the pyridyl ketone to form the corresponding tertiary propargyl alcohol.

For instance, the reaction of 4-acetylpyridine with acetylene (B1199291) in the presence of a strong base would yield 1-(pyridin-4-yl)prop-2-yn-1-ol. While this produces a tertiary alcohol, subsequent functional group manipulations could potentially lead to the desired primary alcohol structure.

Sonogashira Cross-Coupling and Related Alkyne Functionalization

As mentioned in the direct synthesis, the Sonogashira reaction is a cornerstone for creating the C(sp²)-C(sp) bond between the pyridine ring and the alkyne. This reaction's versatility allows for a wide range of substituted pyridyl-alkynyl-alcohols to be synthesized. The reaction conditions are generally mild, and a variety of palladium catalysts and copper co-catalysts can be employed. mdpi.com

The choice of the 4-halopyridine is crucial, with reactivity generally following the order I > Br > Cl. While 4-iodopyridine is the most reactive, 4-bromopyridine is also commonly used. 4-chloropyridine can also be used, though it often requires more active catalyst systems. organicchemistrytutor.com

A notable variation is the copper-free Sonogashira coupling, which can be advantageous in certain contexts to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Mannich Reaction Based Approaches for Alkyne-Amine-Alcohol Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde, and a primary or secondary amine, which forms a β-amino-carbonyl compound known as a Mannich base. wikipedia.org A variation of this reaction, often referred to as the A3 coupling (aldehyde-alkyne-amine), is used to synthesize propargylamines. researchgate.netmdpi.com

In this reaction, a pyridine aldehyde, such as pyridine-4-carboxaldehyde, can be reacted with a terminal alkyne and a secondary amine (e.g., piperidine (B6355638) or morpholine) in the presence of a metal catalyst, typically copper- or gold-based. uva.nlphytojournal.com This yields a propargylamine (B41283) where the pyridine ring is attached to the carbon bearing the amino group.

While this reaction directly produces a propargylamine rather than a propargyl alcohol, the resulting compound can be a valuable intermediate. For example, the amino group could potentially be replaced by a hydroxyl group through various chemical transformations.

Functional Group Interconversions for Alcohol and Alkyne Moieties

Once the basic pyridyl-alkynyl-alcohol scaffold is assembled, further modifications can be made through functional group interconversions.

Transformations of the Alcohol Group:

Oxidation: The primary alcohol in this compound can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). libretexts.org Stronger oxidizing agents could potentially lead to the carboxylic acid.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. organic-chemistry.org

Protection: The alcohol functionality can be protected to prevent it from reacting in subsequent synthetic steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) and tetrahydropyranyl (THP) ethers. masterorganicchemistry.comorganicchemistrytutor.com

Transformations of the Alkyne Group:

Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to an alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). reddit.com

These functional group interconversions provide a powerful means to diversify the structures of pyridyl-alkynyl-alcohols for various applications.

Reduction of Carboxylic Acid Derivatives to Alcohols

A primary method for synthesizing alcohols is through the reduction of carboxylic acids or their derivatives, such as esters and acyl chlorides. This transformation is a fundamental process in organic synthesis. For a molecule like this compound, a hypothetical precursor such as 4-(pyridin-4-yl)but-3-ynoic acid or its corresponding ester could be reduced to yield the target primary alcohol.

Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of both carboxylic acids and esters to primary alcohols. The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon. An aldehyde is formed as an intermediate, but it cannot be isolated as it is more reactive than the initial carboxylic acid or ester and is immediately reduced further to the alcohol.

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another reagent capable of reducing carboxylic acids. It offers a different selectivity profile compared to LiAlH₄. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters under standard conditions, though it is effective for reducing more reactive acyl chlorides.

| Reducing Agent | Substrate Compatibility | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acids, Esters, Acyl Chlorides | Strong, unselective reagent. Reduces a wide variety of functional groups. |

| Borane (BH₃-THF) | Carboxylic Acids | Generally chemoselective for carboxylic acids over esters. |

| Sodium Borohydride (NaBH₄) | Acyl Chlorides | Mild reagent, not strong enough for carboxylic acids or esters. |

Hydroxy Group-Enabled Regioselective and Stereoselective Alkyne Additions

While direct examples for the synthesis of this compound using this specific strategy are not prominent, the principle of using a hydroxyl group to direct the regioselectivity of a reaction is a well-established concept in synthesis. In analogous systems, a hydroxyl group can act as a directing group, influencing the outcome of additions to nearby functional groups like alkynes.

For instance, the hydroxyl group can coordinate to a metal catalyst, bringing the catalytic center into proximity with the alkyne. This chelation control can dictate the regioselectivity of additions, such as hydrometalation or carbometalation, across the carbon-carbon triple bond. This strategy is crucial for controlling the formation of specific isomers in complex molecules.

In the context of pyridine chemistry, achieving regioselectivity is a significant challenge. nih.gov Methods to control reactions at specific positions on the pyridine ring are highly sought after. nih.govnih.gov The use of directing groups, such as halides or sulfamates, has been shown to govern regioselectivity in nucleophilic additions to pyridyne intermediates, highlighting the importance of such control elements in pyridine functionalization. nih.gov

Derivatization from Precursors with Pyridine-4-yl or Butynol (B8639501) Components

Constructing the target molecule from smaller, readily available precursors is a common and versatile synthetic strategy. This can be approached by starting with a molecule containing the pyridine-4-yl unit and adding the butynol chain, or vice versa.

One of the most powerful methods for this type of construction is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org To synthesize this compound, this reaction could be employed in two ways:

Coupling a 4-substituted pyridine (e.g., 4-iodopyridine, 4-bromopyridine, or a pyridin-4-yl triflate) with but-3-yn-1-ol. wikipedia.org

Coupling a terminal alkyne derivative of pyridine with a suitable three-carbon electrophile bearing a protected hydroxyl group.

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org Pyridin-4-yl nonaflates have also been demonstrated as effective precursors for palladium-catalyzed Sonogashira reactions. chim.it

An alternative approach involves nucleophilic addition. For example, a related compound, 1-(Pyridin-3-yl)but-2-yn-1,4-diol, has been synthesized by adding the lithium salt of propargyl alcohol to pyridine-3-carboxaldehyde. A similar strategy could be envisioned starting from pyridine-4-carboxaldehyde to build the desired carbon skeleton.

| Reaction Type | Pyridine-4-yl Precursor | Butynol Precursor | Catalyst/Reagent |

| Sonogashira Coupling | 4-Iodopyridine, 4-Bromopyridine, 4-Pyridyl triflate/nonaflate | But-3-yn-1-ol | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Amine base |

| Nucleophilic Addition | Pyridine-4-carboxaldehyde | Lithium salt of propargyl alcohol (or related C3-synthon) | Strong base (e.g., n-BuLi) |

Chemical Reactivity and Transformations of 4 Pyridin 4 Yl but 3 Yn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond, particularly its terminal position, is the site of numerous addition and coupling reactions.

Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across the alkyne's triple bond to form α,β-unsaturated carboxylic acids. This transformation is a powerful tool for converting simple alkynes into more complex and valuable chemical intermediates. The reaction can be catalyzed by various transition metals, with palladium being a common choice. bohrium.com Formic acid can serve as an ideal, non-toxic replacement for carbon monoxide gas in these reactions. bohrium.com

For an unsymmetrical alkyne like 4-(pyridin-4-yl)but-3-yn-1-ol, the regioselectivity of the addition is a critical consideration, leading to two potential products. The reaction's outcome is influenced by the catalyst system and reaction conditions.

Linear Isomer: The carboxyl group adds to the terminal carbon of the alkyne.

Branched Isomer: The carboxyl group adds to the internal carbon of the alkyne.

Recent methodologies, such as a dual Cu(II)-Ni(II) catalytic system using CO2 and a hydrosilane, have been developed for the hydrocarboxylation of terminal alkynes. rsc.orgnih.gov In the context of palladium-catalyzed hydrocarboxylation, aromatic acetylenes have been shown to be more reactive than aliphatic ones, often proceeding with high regioselectivity. bohrium.com

| Reactant | Catalyst/Reagents | Potential Products | Notes on Regioselectivity |

|---|---|---|---|

| This compound | Pd Catalyst, Formic Acid | (E)-4-carboxy-4-(pyridin-4-yl)but-3-en-1-ol (Branched) and (E)-5-hydroxy-2-(pyridin-4-yl)pent-2-enoic acid (Linear) | The electronic properties of the pyridine (B92270) ring and the specific ligand used with the palladium catalyst would heavily influence the ratio of branched to linear products. bohrium.com |

| This compound | Cu(II)-Ni(II), CO₂, PMHS | α,β-Unsaturated carboxylic acids | This system utilizes polysilylformate as a source of CO and polysilanol, with water acting as a critical initiator. rsc.orgnih.gov |

The terminal alkyne of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov

The CuAAC reaction joins the alkyne with an azide-functionalized molecule, creating a stable triazole linkage. This method is widely used in drug discovery, bioconjugation, and materials science due to its reliability and broad functional group tolerance. nih.govrsc.orgapjonline.in The reaction proceeds rapidly at room temperature, often in aqueous solutions, and product isolation is typically straightforward. organic-chemistry.orgbeilstein-journals.org The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacophore that can participate in hydrogen bonding. nih.govapjonline.in

| Alkyne Substrate | Azide Partner (R-N₃) | Catalyst | Product | Key Features |

|---|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-(2-hydroxyethyl-1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole | High yield, exclusive formation of the 1,4-regioisomer, mild conditions. beilstein-journals.orgnih.gov |

| This compound | Azido-functionalized biomolecule | Cu(I) source with accelerating ligand | Bioconjugate of the parent molecule | Enables covalent labeling and modification of complex biological molecules. nih.gov |

The alkyne moiety can be fully or partially reduced through catalytic hydrogenation, offering pathways to the corresponding alkene or alkane. The choice of catalyst is crucial for controlling the selectivity of the reduction.

Complete Reduction to Alkane: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere will reduce the triple bond completely to a single bond, yielding 4-(pyridin-4-yl)butan-1-ol. chemicalbook.com

Selective Reduction to Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) is commonly used for the stereoselective reduction of alkynes to cis-(Z)-alkenes. This would produce (Z)-4-(pyridin-4-yl)but-3-en-1-ol.

A key challenge in the hydrogenation of this molecule is the potential for the reduction of the pyridine ring itself, which can occur under more forcing conditions (higher pressures and temperatures) or with more active catalysts like rhodium. liv.ac.uk However, standard conditions for alkyne reduction typically leave the aromatic pyridine ring intact.

| Desired Product | Catalyst | Reagent | Notes |

|---|---|---|---|

| (Z)-4-(Pyridin-4-yl)but-3-en-1-ol | Lindlar's Catalyst | H₂ | Selective reduction to the cis-alkene. |

| 4-(Pyridin-4-yl)butan-1-ol | Palladium on Carbon (Pd/C) | H₂ | Complete saturation of the triple bond to an alkane. |

| 4-(Piperidin-4-yl)butan-1-ol | Rhodium on Alumina (Rh/Al₂O₃) | H₂ (high pressure/temp) | Reduction of both the alkyne and the pyridine ring. liv.ac.uk |

Transformations Involving the Primary Alcohol Group

The primary alcohol functional group (-CH₂OH) is readily transformed through oxidation, esterification, and etherification reactions.

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 4-(pyridin-4-yl)but-3-yn-1-al. Over-oxidation to the carboxylic acid is a common side reaction if stronger reagents or harsher conditions are used.

Oxidation to Carboxylic Acid: Strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid, yielding 4-(pyridin-4-yl)but-3-ynoic acid.

| Target Product | Reagent | Reaction Type |

|---|---|---|

| 4-(Pyridin-4-yl)but-3-yn-1-al | Pyridinium (B92312) chlorochromate (PCC) | Mild Oxidation pearson.com |

| 4-(Pyridin-4-yl)but-3-yn-1-al | Dess-Martin periodinane (DMP) | Mild Oxidation pearson.com |

| 4-(Pyridin-4-yl)but-3-ynoic acid | Jones Reagent (CrO₃ in H₂SO₄) | Strong Oxidation pearson.com |

| 4-(Pyridin-4-yl)but-3-ynoic acid | Potassium permanganate (KMnO₄) | Strong Oxidation pearson.com |

The hydroxyl group can be readily converted into esters and ethers, which can alter the molecule's physical properties and provide a handle for further functionalization.

Esterification: This reaction involves reacting the alcohol with a carboxylic acid or one of its derivatives (such as an acyl chloride or anhydride). Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a common method. The use of more reactive acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine provides a faster and often higher-yielding alternative. medcraveonline.com

Etherification: The formation of an ether typically proceeds via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming a new C-O bond.

| Reaction Type | Reagents | Product Class | General Structure |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester | 4-(Pyridin-4-yl)but-3-yn-1-yl ester |

| Esterification | Acyl Chloride (R-COCl), Base | Ester | 4-(Pyridin-4-yl)but-3-yn-1-yl ester |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | 4-(1-alkoxybut-3-yn-1-yl)pyridine |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is generally a poor leaving group for nucleophilic substitution reactions. Therefore, direct displacement by a nucleophile is not a feasible pathway. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in strong acid or, more commonly in synthetic applications, by conversion to a sulfonate ester, such as a tosylate or mesylate.

One common strategy involves reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms the corresponding tosylate ester. The tosylate anion (TsO⁻) is an excellent leaving group, stabilized by resonance. The resulting activated substrate can then readily undergo an S_N2 reaction with a wide range of nucleophiles. For instance, reaction with sodium cyanide would yield the corresponding nitrile, extending the carbon chain, while reaction with sodium azide would produce an alkyl azide, a precursor to amines.

Another established method for replacing a primary hydroxyl group is through the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The reaction with SOCl₂, often carried out in the presence of a base such as pyridine, converts the alcohol into an alkyl chloride. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. Similarly, PBr₃ is effective for converting primary and secondary alcohols into alkyl bromides. These reactions provide direct routes to the corresponding haloalkanes, which are versatile intermediates for further synthetic transformations.

| Initial Step | Reagent | Intermediate/Activated Species | Subsequent Nucleophile (Example) | Final Product |

|---|---|---|---|---|

| Activation of -OH | p-Toluenesulfonyl chloride (TsCl) / Pyridine | 4-(Pyridin-4-yl)but-3-yn-1-yl tosylate | NaCN | 5-(Pyridin-4-yl)pent-4-ynenitrile |

| Direct Conversion | Thionyl chloride (SOCl₂) / Pyridine | Not isolated | - (Cl⁻ is the nucleophile) | 4-(1-Chlorobut-1-yn-4-yl)pyridine |

| Direct Conversion | Phosphorus tribromide (PBr₃) | Not isolated | - (Br⁻ is the nucleophile) | 4-(1-Bromobut-1-yn-4-yl)pyridine |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide of this compound would feature a highly polar N⁺-O⁻ bond.

This structural modification has profound effects on the electronic properties and reactivity of the pyridine ring. The N-oxide group is electron-withdrawing, which deactivates the ring towards electrophilic substitution but significantly activates the positions ortho (2 and 6) and para (4) to the nitrogen for nucleophilic attack. mdpi.com

From a biological perspective, N-oxidation can have several important consequences. nih.gov

Altered Physicochemical Properties : The introduction of the polar N-oxide group generally increases the water solubility and can decrease membrane permeability of a molecule. mdpi.com

Bioisosterism : The pyridine N-oxide moiety can act as a bioisostere for other functional groups, such as a carbonyl group, potentially leading to improved inhibitory activity against enzymes. nih.gov

Prodrug Strategy : Heterocyclic N-oxides can be selectively reduced back to the parent pyridine by reductases in specific biological environments, such as hypoxic (low oxygen) tissues found in solid tumors. nih.gov This makes N-oxidation a valuable strategy for developing hypoxia-activated prodrugs. nih.gov

Detoxification Pathway : In the context of metabolism, N-oxidation is often a detoxification pathway for xenobiotics containing pyridine rings. nih.gov For instance, the tobacco-specific carcinogen NNK is partly detoxified in humans via pyridine N-oxidation to NNAL-N-oxide. nih.gov

Therefore, converting this compound to its N-oxide derivative could be a viable strategy to modulate its pharmacokinetic properties and biological activity, potentially enhancing its therapeutic index or targeting specific cellular environments. nih.govmdpi.com

Pyridine and its derivatives are classic ligands in coordination chemistry, utilizing the lone pair of electrons on the nitrogen atom to act as a Lewis base and bind to metal centers. wikipedia.orgjscimedcentral.com this compound can function as a monodentate ligand, coordinating to a transition metal ion through its pyridine nitrogen. The steric accessibility of the nitrogen atom in a 4-substituted pyridine makes it a good candidate for forming stable organometallic complexes. wikipedia.org

Depending on the metal ion, its oxidation state, and the other ligands present, a variety of coordination geometries can be achieved, including linear, tetrahedral, square planar, and octahedral. wikipedia.orgjscimedcentral.com For example, complexes with the general formula [MCl₂(py)₄]ⁿ⁺ (where py is a pyridine ligand) are common and typically adopt a trans-octahedral geometry. wikipedia.org

While the primary coordination site is the pyridine nitrogen, the alkyne and hydroxyl functionalities present in this compound offer possibilities for more complex bonding modes. Although less common, the π-system of the alkyne could potentially interact with a metal center, or the hydroxyl group could engage in coordination, possibly leading to chelation or bridging behavior in polynuclear complexes under certain conditions. The versatility of pyridine-based ligands makes them integral components in catalysts for reactions like hydrogenation and polymerization. jscimedcentral.com

The nucleophilic nitrogen atom of the pyridine ring can react with electrophiles, such as alkyl halides, in a standard S_N2 reaction to form a quaternary ammonium salt, known as a pyridinium salt. This process is called quaternization. For example, treating this compound with an alkyl halide like methyl iodide (CH₃I) would yield 4-(1-hydroxybut-2-yn-1-yl)-1-methylpyridin-1-ium iodide.

This transformation introduces a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties of the entire molecule. The pyridinium ring becomes highly electron-deficient. This electronic pull has been shown to dramatically increase the reactivity of substituents on the ring, particularly those containing unsaturation. Research on alkynyl pyridines has demonstrated that quaternization of the pyridine nitrogen renders the alkyne moiety significantly more electrophilic and susceptible to attack by nucleophiles. chim.it This enhanced reactivity has been exploited for applications such as rapid and selective bioconjugation with cysteine residues in proteins. chim.it Therefore, quaternization is a powerful strategy not only for modifying the solubility and physical properties of this compound but also for activating its alkyne functionality for subsequent chemical transformations.

| Transformation | Reagent Example | Product Type | Key Electronic/Structural Change | Impact on Reactivity/Properties |

|---|---|---|---|---|

| N-Oxidation | m-CPBA | Pyridine N-oxide | Formation of polar N⁺-O⁻ bond | Increases ring susceptibility to nucleophiles; alters solubility; potential for prodrug design. mdpi.comnih.gov |

| Quaternization | Methyl Iodide (CH₃I) | Pyridinium salt | Permanent positive charge on nitrogen | Increases electrophilicity of the alkyne; increases water solubility. chim.it |

Multi-Component Reactions and Heterocycle Formation Incorporating the Compound's Fragments

While multi-component reactions (MCRs) are powerful tools for the synthesis of substituted pyridines, the functional groups within this compound make it a potentially valuable building block for the synthesis of other complex heterocyclic systems. chim.itresearchgate.net The reactivity of its alkyne and pyridine fragments can be harnessed in cycloaddition reactions and other MCRs to construct fused and polycyclic scaffolds.

The alkyne moiety can act as a dienophile in Diels-Alder reactions. For instance, in an inverse-electron-demand Diels-Alder reaction, the alkyne can react with an electron-poor diene, such as a 1,2,4-triazine, to form a new pyridine ring after the initial cycloadduct extrudes a small molecule like nitrogen gas. acsgcipr.org This would result in the formation of a bipyridine-like structure.

Furthermore, the pyridine ring itself can participate in cycloaddition chemistry, particularly after quaternization. The quaternized pyridine can react with a base to form a pyridinium ylide in situ. This 1,3-dipole can then undergo a [3+2] cycloaddition reaction with the alkyne functionality of another molecule (or potentially intramolecularly under certain conditions) to form indolizine derivatives. mdpi.comresearchgate.net Indolizines are bicyclic aromatic heterocycles with important biological and optical properties. mdpi.com The reaction of a pyridinium ylide with an activated alkyne is a well-established method for constructing this heterocyclic core. mdpi.com

Therefore, the structural components of this compound—the pyridine ring and the butynol (B8639501) chain—can be incorporated into more complex molecular architectures through reactions that form new heterocyclic rings, highlighting its utility as a versatile synthetic intermediate.

Biological Activity and Medicinal Chemistry Potential of 4 Pyridin 4 Yl but 3 Yn 1 Ol and Its Derivatives

Antimicrobial and Antiviral Activity Investigations of Pyridine (B92270) and Alkyne Analogs

The pyridine ring is a privileged structure in the development of new antimicrobial and antiviral agents, partly due to its presence in numerous existing drugs and its ability to improve water solubility. mdpi.comnih.gov The combination of a pyridine nucleus with other heterocyclic systems or specific functional groups can enhance therapeutic properties and broaden the spectrum of activity. nih.govnih.gov

Pyridine derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into various analogs has shown that structural modifications heavily influence efficacy. For instance, some studies on nicotinic acid benzylidene hydrazide derivatives found that compounds with nitro and dimethoxy substituents were the most active against strains like S. aureus, B. subtilis, and E. coli. nih.gov Similarly, certain isonicotinic acid hydrazide derivatives showed high activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. nih.gov

The mechanism of action for some pyridine-based antibacterial compounds involves the disruption of the bacterial cell membrane. mdpi.comnih.gov Pyridinium (B92312) salts, which are cationic, are thought to act on the negatively charged surfaces of bacterial cells. mdpi.com This interaction can lead to irreversible damage to the cell wall, ultimately causing cell death. nih.govmdpi.com Studies on pyridinium bromide salts have highlighted that a balance between hydrophobicity and hydrophilicity is crucial for their antibacterial activity against Gram-negative bacteria. mdpi.com While the pyridine scaffold is a key component for activity, other structural features, such as the nature of the linker, are also critical; in some cases, replacing a flexible linker with a rigid alkyne has led to decreased antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Isonicotinic Acid Hydrazide Deriv. (12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | nih.gov |

| 2-Phenyloxazolo[4,5-b]pyridine | Methicillin-resistant S. aureus (MRSA) | 1.56 - 3.12 | nih.gov |

| Pyridinium Salt (Compound 3d) | S. aureus | 4 | mdpi.com |

| N-alkylated Pyridine Salt (Compound 66) | S. aureus / E. coli | 56 ± 0.5% / 55 ± 0.5% (% inhibition at 100 μg/mL) | nih.gov |

The pyridine scaffold is also a component of many compounds investigated for antifungal properties. nih.gov Studies have shown that pyridine derivatives can be effective against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govresearchgate.net For example, certain isonicotinic acid hydrazide derivatives exhibited high antifungal activity against C. albicans and C. glabrata with MIC values of 12.5 μg/mL. nih.gov

The mechanism of antifungal action for some pyridine-containing compounds is believed to involve the inhibition of key fungal enzymes. One such target is lanosterol demethylase, an enzyme crucial for the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. nih.gov The inhibition of this pathway disrupts membrane integrity and leads to fungal cell death. nih.gov The lipophilicity of these compounds is a crucial factor that influences their biological activity. nih.gov

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Isonicotinic Acid Hydrazide Deriv. (12, 15, 16, 17) | C. albicans, C. glabrata | 12.5 | nih.gov |

| Fluorinated Pyrazole encompassing Pyridyl Motif | Various Fungal Strains | Superior to Griseofulvin | mdpi.com |

| Isoxazolo[3,4-b]pyridine-3(1H)-one Derivatives | Candida parapsilosis | < 6.2 | nih.gov |

A broad spectrum of antiviral activities has been reported for various pyridine derivatives, highlighting their potential in developing new therapies against several viruses. nih.govresearchgate.net These compounds have been investigated for activity against human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.govresearchgate.net

The mechanisms of antiviral action are diverse and depend on the specific structure of the pyridine derivative and the target virus. nih.gov For instance, certain 4-benzyl pyridinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), potently inhibiting HIV-1 replication by binding to the reverse transcriptase enzyme. nih.gov Other pyridine analogs have been designed to inhibit viral proteases, such as the 3CLpro enzyme in coronaviruses, which is essential for viral replication. mdpi.com The structure-activity relationship is critical, as even small changes to the molecule, such as the nature and position of substituents on the pyridine ring, can significantly impact antiviral potency. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial and antiviral roles, pyridine-containing compounds have been recognized for their anti-inflammatory and immunomodulatory activities. mdpi.comnih.govnih.gov Inflammation is a complex biological response involving various mediators, and compounds that can modulate these pathways are of significant therapeutic interest. nih.govresearchgate.net

Cysteinyl leukotrienes (cysLTs) are potent lipid mediators of inflammation, primarily produced by innate immune cells like mast cells and eosinophils. nih.gov They exert their pro-inflammatory effects by binding to G-protein-coupled receptors, particularly the cysteinyl leukotriene receptor 1 (CysLT1R). nih.govnih.gov Antagonists of CysLT1R, such as montelukast and zafirlukast, are established drugs for treating inflammatory conditions like asthma. nih.gov

While direct evidence for CysLT1R antagonism by 4-(Pyridin-4-yl)but-3-yn-1-ol is not available, the anti-inflammatory effects of other pyridine derivatives suggest that modulation of such pathways is a plausible mechanism of action. nih.gov For example, derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory activity in animal models. nih.gov The proposed mechanism for these compounds relates to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are iron-dependent. nih.gov By sequestering iron, these compounds may inhibit the production of pro-inflammatory prostaglandins and leukotrienes. nih.gov This suggests that pyridine-based structures can interfere with inflammatory cascades, and exploring their potential as receptor antagonists or enzyme inhibitors is a valid research direction.

The inhibition of histamine release from mast cells is a key mechanism for antiallergic drugs. nih.gov Histamine is a primary mediator of allergic reactions, responsible for symptoms like vasodilation and bronchoconstriction. Certain classes of compounds, such as flavonoids, are known to inhibit histamine secretion. nih.gov

The potential for pyridine derivatives to act as antiallergic agents has also been explored. nih.gov Synthetic efforts have been directed at creating benzofuro[3,2-b]pyridine derivatives specifically as potential antiallergic agents. nih.gov Although the precise mechanism for many pyridine analogs is not fully elucidated, their established role in modulating biological pathways suggests that they could potentially interfere with the signaling cascades that lead to mast cell degranulation and histamine release. This represents a promising area for the investigation of compounds like this compound and its derivatives.

Cytokine Modulation (e.g., IL-4, IL-5)

Interleukins 4 and 5 (IL-4 and IL-5) are key cytokines involved in the regulation of inflammatory and allergic responses. researchgate.net They are signature cytokines of the T helper 2 (Th2) cell response, which is pivotal in the pathogenesis of allergic diseases. nih.govamazonaws.com IL-4 plays a crucial role in driving the differentiation of naive T cells into Th2 cells and, along with IL-13, mediates immunoglobulin class switching to IgE in B cells, a central event in allergic sensitization. nih.gov IL-5 is critical for the proliferation, differentiation, and survival of eosinophils, which are inflammatory cells implicated in allergic inflammation. researchgate.net Given their central role in these pathways, modulating the activity of IL-4 and IL-5 is a significant therapeutic strategy.

While direct studies on the modulation of IL-4 and IL-5 by this compound are not prominently available, the broader class of pyridine derivatives has demonstrated significant immunomodulatory and anti-inflammatory properties. For instance, novel synthesized pyridine derivatives have been shown to significantly decrease the gene expression levels of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-ɑ) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov In one study, a specific pyridine derivative, compound 7a, reduced the expression of IL-1, IL-6, and TNF-ɑ by 43%, 32%, and 61%, respectively. nih.gov This evidence suggests that the pyridine scaffold is a viable pharmacophore for the development of cytokine modulators, indicating a potential, yet to be explored, for compounds like this compound to interact with these pathways.

Antioxidant Activity Studies and Radical Scavenging Capacity

Antioxidants are crucial for protecting biological systems from the damaging effects of free radicals and reactive oxygen species, which can lead to oxidative stress. nih.govnih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. nih.govunito.it

The antioxidant capacity of pyridine derivatives has been explored through various assays. While some derivatives have shown promise, the results can be highly dependent on the specific chemical structure and the assay used. For example, a study on a series of 1,4-dihydropyridine derivatives found that compounds with electron-donating groups on their aromatic rings exhibited potent antioxidant activity in a β-carotene/linoleic acid assay, with some showing higher relative antioxidant activity than L-ascorbic acid. gavinpublishers.com Conversely, another study on pyridine-based chalcones found that none of the synthesized compounds demonstrated significant antioxidant activity in DPPH free radical scavenging or beta-carotene bleaching tests. nih.gov However, some of these same chalcone derivatives did exhibit notable activity in other antioxidant assays, such as ferrous ion chelating and Trolox equivalent antioxidant capacity (TEAC). nih.gov

Table 1: Antioxidant Activity of Selected Pyridine-Based Chalcone Derivatives in Non-DPPH Assays

| Compound | Ferrous Ion Chelating (EC50 µg/mL) | TEAC (EC50 µg/mL) |

|---|---|---|

| 3e | 16.53 ± 1.21 | - |

| 3g | 58.85 ± 1.10 | 4.82 ± 0.11 |

| 3h | - | 6.33 ± 0.30 |

| 3i | 58.73 ± 12.94 | - |

| Quercetin (Reference) | 87.24 ± 3.93 | - |

| Trolox (Reference) | - | 3.83 ± 0.22 |

Data sourced from a study on pyridine-based chalcones, illustrating that antioxidant activity is multifaceted and not solely defined by DPPH assay results. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common and straightforward methods for evaluating the antioxidant activity of compounds. medcraveonline.com This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in the bleaching of its purple color to a pale yellow. medcraveonline.comugm.ac.id The change in absorbance, typically measured at 517 nm, is used to quantify the radical scavenging activity. nih.gov

The application of the DPPH assay to pyridine derivatives has yielded varied results. For instance, a study on furo[2,3-b]pyridine derivatives demonstrated significant radical scavenging activity, with some compounds reaching over 90% scavenging after 24 hours. researchgate.net Another study synthesized a pyridine-based chalcone, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, which showed potent DPPH scavenging activity (IC50 of 4.47 µg/mL), comparable to the standard antioxidant quercetin (IC50 of 4.31 µg/mL). ugm.ac.id However, other studies have found limited DPPH scavenging for certain pyridine derivatives, suggesting that the structural features of the molecule, including steric factors, play a significant role in this specific mechanism. gavinpublishers.comnih.gov

Antitumor and Anticancer Properties of Pyridine Derivatives

Pyridine and its fused heterocyclic derivatives represent a privileged scaffold in the development of anticancer agents. nih.gov These nitrogen-containing heterocyclic compounds have been the focus of extensive research due to their ability to target various biological pathways involved in cancer progression. ijsat.org Numerous pyridine-based molecules have shown significant cytotoxicity against a wide range of cancer cell lines, including those of the breast (MCF-7), lung (A549), and liver (HepG2). ijsat.org

Kinases are critical regulators of cell signaling, and their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. Pyridine derivatives have been successfully developed as potent inhibitors of several key kinases.

c-Met Kinase Inhibition: The c-mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, plays a role in numerous malignancies. mdpi.com Several pyridine-containing compounds have been identified as potent c-Met inhibitors. nih.govnih.gov For example, a novel pyridine bioisostere of the known inhibitor Cabozantinib demonstrated an IC50 value of 4.9 nM against c-Met kinase, which was comparable to Cabozantinib itself (IC50 of 5.4 nM). mdpi.com Another study on pyrazolo[3,4-b]pyridine derivatives identified compounds with nanomolar inhibition potency against c-Met, with compound 5a showing an IC50 of 4.27 nM. nih.gov

Table 2: c-Met Kinase Inhibitory Activity of Various Pyridine Derivatives

| Compound/Derivative Class | IC50 Value (nM) | Reference |

|---|---|---|

| Pyridine Bioisostere of Cabozantinib (Compound 4) | 4.9 | mdpi.com |

| Cabozantinib (Reference) | 5.4 | mdpi.com |

| Pyrazolo[3,4-b]pyridine (Compound 5a) | 4.27 | nih.gov |

| Pyrazolo[3,4-b]pyridine (Compound 5b) | 7.95 | nih.gov |

| Pyridine Derivative (Compound 13d) | 127 (antiproliferative against EBC-1 cell line) | nih.gov |

Chk1 Kinase Inhibition: Checkpoint kinase 1 (Chk1) is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. nih.govmdpi.com Pyridine-based scaffolds have been instrumental in designing potent Chk1 inhibitors. A series of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives were developed as selective Chk1 inhibitors, with one compound exhibiting an IC50 of just 0.55 nM. nih.gov Similarly, pyridyl aminothiazoles have been identified as a novel class of ATP-competitive Chk1 inhibitors with potencies in the low picomolar range. nih.gov Other scaffolds, such as 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, have also yielded potent and selective Chk1 inhibitors. acs.org

Inducing apoptosis, or programmed cell death, is a primary mechanism of action for many anticancer drugs. Pyridine derivatives have been shown to trigger apoptosis in cancer cells through various pathways. nih.gov

Studies have demonstrated that certain pyridine compounds can induce cell cycle arrest, often at the G2/M phase, which is a common precursor to apoptosis. nih.gov For example, one novel trimethoxyphenyl pyridine derivative was found to arrest HepG-2 liver cancer cells in the G2/M phase and induce apoptosis in 18.53% of the cell population. rsc.org Another study on pyrano[3,2-c]pyridine derivatives identified a compound (4-CP.P) that was a potent inducer of apoptosis in MCF-7 breast cancer cells, with 74% of cells becoming apoptotic after 72 hours of treatment. semanticscholar.org The mechanisms often involve the modulation of key apoptotic proteins. For instance, some pyridine derivatives upregulate pro-apoptotic proteins like p53, Bax, and Caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2. nih.govqu.edu.qa

Table 3: Apoptosis Induction by Pyridine Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast) | IC50 of 60 µM; 74% apoptosis after 72h. | semanticscholar.orgnih.gov |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | IC50 of 4.5 µM; induced G2/M arrest and apoptosis. | nih.gov |

| Novel Pyridine Derivative (Compound 9a) | MCF-7 (Breast) | IC50 of 20 µM; upregulated p53, Bax, Caspase-3. | qu.edu.qa |

| Trimethoxyphenyl Pyridine (Compound VI) | HepG-2 (Liver) | Induced 18.53% apoptosis; G2/M cell cycle arrest. | rsc.org |

The interaction of small molecules with DNA can disrupt its replication and transcription, leading to cell death. zu.edu.ua DNA intercalation is a mode of interaction where planar, aromatic molecules insert themselves between the base pairs of the DNA double helix. researchgate.netwikipedia.org This causes structural distortions and can inhibit the function of enzymes like DNA polymerase. wikipedia.orgmorressier.com

The planar aromatic nature of the pyridine ring makes its derivatives potential candidates for DNA intercalation. researchgate.net Polypyridyl ligands with extended conjugation, such as those based on pyrazino-phenanthroline, are well-known DNA intercalating agents. mdpi.com The antitumor activity of many nitrogen-based heterocyclic compounds is attributed to their ability to bind to DNA, often through hydrogen bonding. Metal complexes incorporating planar pyridine-containing ligands are also extensively studied for their DNA binding properties, as the metal center can enhance the interaction. mdpi.com The design of such molecules often focuses on creating large, flat surfaces that can effectively stack between DNA base pairs, a strategy that has been explored with various pyridine-containing scaffolds. researchgate.net

Structure-Activity Relationship (SAR) Studies for Pharmacological Targets

The relationship between the chemical structure of pyridine derivatives and their biological activity is a critical aspect of medicinal chemistry, guiding the optimization of lead compounds to enhance potency and selectivity for various pharmacological targets. Studies on a range of pyridine-containing molecules have revealed key structural features that govern their interactions with biological systems, including receptors and enzymes.

For N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the mutual arrangement of the benzothiazine and pyridine fragments has been shown to be a crucial determinant of their analgesic and anti-inflammatory activity. A direct dependence of these activities on the spatial orientation of the two ring systems has been observed. nih.gov Specifically, the conformation of the benzothiazine nucleus and its relative position to the pyridine cycle can significantly impact the compound's pharmacological properties. nih.gov

In the context of neuropsychotropic activity, SAR studies of thioalkyl derivatives of pyridine have identified important pharmacophore functional groups. nih.gov For instance, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have demonstrated significant anxiolytic activity. nih.gov The nature of the substituents on the pyridine ring plays a vital role in modulating effects such as anticonvulsant, sedative, and anxiolytic properties. nih.gov

For compounds targeting G-protein coupled receptors, such as the muscarinic acetylcholine receptor M4 (M4R), the pyrazol-4-yl-pyridine core structure is a key feature for positive allosteric modulators (PAMs). cbspd.com Modifications to this scaffold have been explored to enhance properties like brain uptake for potential use in PET imaging. cbspd.com All tested pyrazol-4-yl-pyridine compounds acted as PAMs, indicating that this core structure effectively stabilizes a receptor conformation favorable for agonist binding. cbspd.com

In the development of ligands for sigma receptors (σR), which are targets for neurological disorders, polyfunctionalized pyridines have been investigated. For a series of 2-amino-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, SAR studies revealed that the linker between a benzylpiperidine moiety and the pyridine core influences affinity and selectivity for σ1 and σ2 receptor subtypes. ijpsjournal.com For example, a two-carbon (ethyl) linker, as seen in compound 5 , resulted in high affinity for the σ1 receptor (Ki = 1.45 nM) and potent inhibition of acetylcholinesterase (AChE) (IC50 = 13 nM). ijpsjournal.com

| Pyridine Derivative Class | Pharmacological Target | Key SAR Findings | Reference |

|---|---|---|---|

| N-pyridyl-benzothiazine-carboxamides | Analgesic/Anti-inflammatory targets | The spatial arrangement of the benzothiazine and pyridine rings is critical for activity. | nih.gov |

| Thioalkyl derivatives of pyridine | Neuropsychotropic targets | 6-amino-2-thioalkyl-4-phenylnicotinate moiety is associated with significant anxiolytic effects. | nih.gov |

| Pyrazol-4-yl-pyridine derivatives | Muscarinic Acetylcholine Receptor M4 (M4R) | The pyrazol-4-yl-pyridine core is a validated scaffold for positive allosteric modulators. | cbspd.com |

| Pyridine-dicarbonitriles | Sigma Receptors (σ1/σ2), Cholinesterases (AChE/BuChE) | The linker length between the pyridine core and benzylpiperidine moiety affects receptor affinity and selectivity. | ijpsjournal.com |

Prodrug Strategies and Assessment of Cellular Permeability

Prodrug Strategies

For a compound like this compound, which contains a primary alcohol functional group, a common and effective prodrug strategy involves esterification. scirp.orgacs.orgmedpath.com Ester prodrugs are frequently used to mask polar hydroxyl groups, thereby increasing the lipophilicity of the parent drug. scirp.orgrsc.org This enhanced lipophilicity can improve properties such as membrane permeability and oral absorption. scirp.orgacs.org

The underlying principle is that the ester prodrug, being less polar than the parent alcohol, can more readily cross biological membranes like the intestinal wall. acs.orgrsc.org Once absorbed into the bloodstream or tissues, the ester bond is designed to be cleaved by ubiquitous endogenous enzymes, particularly esterases (e.g., carboxyesterases, butyrylcholinesterase), which are abundant in the plasma, liver, and other tissues. scirp.orgmedpath.com This enzymatic hydrolysis regenerates the active parent drug, this compound, at the desired site of action. The promoiety, which is the alcohol part of the ester, should ideally be non-toxic and easily excreted. This approach can be synthetically straightforward and is a well-established method for improving the pharmacokinetic profiles of drugs containing hydroxyl or carboxylic acid groups. scirp.org

Assessment of Cellular Permeability

The permeability of pyridine derivatives is significantly influenced by the nature and position of chemical substituents on the pyridine ring. A study on a series of mono-substituted pyridines revealed that chemical substitution could alter permeability by nearly 20-fold. Ionized groups, such as carboxylate (–COO⁻) or protonated amines (e.g., 4-amino pyridine at physiological pH), lead to the lowest permeability. In contrast, nonpolar substituents like alkyl groups tend to result in the highest permeability. Computational models suggest that the primary factor governing this substituent effect on permeability is aqueous desolvation, rather than the partitioning of the compound into the cell membrane itself.

The following table presents the rank-order of permeability for various substituents on the pyridine ring, as determined by Caco-2 monolayer assays.

| Substituent | Permeability Rank (Low to High) |

|---|---|

| 3-COO⁻ | 1 (Lowest) |

| 4-NH₂ | 2 |

| 3-CONH₂ | 3 |

| 3-Cl | 4 |

| 3-CHO | 5 |

| 3-OH | 6 |

| 3-CH₂OH | 7 |

| 3-C₆H₅ | 8 |

| 3-NH₂ | 9 |

| 3-CH₂C₆H₅ | 10 |

| 3-C₂H₅ | 11 |

| 3-H (Parent Pyridine) | 12 |

| 3-CH₃ | 13 |

| 3-F | 14 |

| 4-C₆H₅ | 15 (Highest) |

In Vitro and In Vivo Biological Evaluation Methodologies for Pyridine-Alkynol Derivatives

A variety of standardized methodologies are employed to evaluate the biological activity of novel pyridine derivatives, including those with alkynol functionalities. These assays range from cell-based in vitro screens to in vivo studies in animal models.

In Vitro Methodologies

Anticancer Activity: The antiproliferative effects of pyridine derivatives are commonly assessed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to determine cell viability and calculate the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%). For example, pyridine-ureas have been evaluated against the MCF-7 breast cancer cell line. More extensive screenings, like the U.S. National Cancer Institute's (NCI) 58-cell line panel, provide a broader profile of a compound's anticancer activity across various cancer types.

Enzyme Inhibition Assays: To identify specific molecular targets, enzyme inhibition assays are crucial. For instance, the inhibitory activity of pyridine derivatives against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be determined using in vitro kinase assays to establish IC₅₀ values.

Antimicrobial Activity: The antimicrobial potential of pyridine compounds is evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar-diffusion method provides a qualitative assessment of activity (measured by the zone of inhibition), while broth microdilution methods are used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Antimalarial Activity: In vitro antimalarial activity is tested against cultured strains of Plasmodium falciparum, including chloroquine-resistant strains. These assays measure the inhibition of parasite multiplication and are used to determine IC₅₀ values.

Receptor Binding Assays: To determine the affinity of compounds for specific receptors, radioligand binding assays are employed. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor, allowing for the calculation of the inhibition constant (Ki). This method has been used to evaluate pyridine derivatives for their affinity to targets like the muscarinic M4 receptor and sigma receptors (σ1 and σ2). cbspd.comijpsjournal.com

In Vivo Methodologies

Antimalarial Efficacy: The 4-day standard suppressive test is a common in vivo model for assessing antimalarial activity. Mice infected with a sensitive strain of malaria, such as Plasmodium berghei, are treated with the test compound, and the percentage of parasite multiplication inhibition is measured compared to untreated controls.

Acute Toxicity Studies: Preliminary safety assessment is conducted through acute toxicity tests in animal models, typically mice. The test compound is administered via oral or parenteral routes at various doses to determine the LD₅₀ (median lethal dose), which is the dose required to kill half the members of a tested population.

Neuropsychotropic Activity: The effects of pyridine derivatives on the central nervous system can be evaluated using a battery of in vivo tests in rodents. For example, anticonvulsant activity can be assessed through antagonism of pentylenetetrazole-induced seizures, while sedative and anxiolytic effects are studied using models like the elevated plus maze and open field test.

Advanced Characterization Techniques for 4 Pyridin 4 Yl but 3 Yn 1 Ol and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the characterization of novel compounds, offering detailed insights into their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Pyridin-4-yl)but-3-yn-1-ol, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.8 ppm). Specifically, the protons adjacent to the nitrogen (at C2 and C6) are deshielded and appear further downfield compared to the protons at C3 and C5. The methylene (B1212753) protons of the butynol (B8639501) chain adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet around δ 3.8 ppm, while the protons adjacent to the alkyne (-C≡C-CH₂-) would be a triplet near δ 2.7 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The pyridine ring carbons typically resonate between δ 120-150 ppm, with the carbons adjacent to the nitrogen appearing at the lower end of this range. The two sp-hybridized carbons of the alkyne group are expected in the δ 80-90 ppm range. The carbon bearing the hydroxyl group (-CH₂OH) would be found around δ 60 ppm, and the other methylene carbon (-C≡C-CH₂-) would be near δ 20 ppm.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm assignments. researchgate.net An HSQC experiment would correlate the signals of directly attached protons and carbons (e.g., the methylene protons with their respective carbons). An HMBC spectrum would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the protons on the methylene group adjacent to the alkyne and the sp-hybridized carbons, as well as the C4 carbon of the pyridine ring, thus confirming the connectivity of the entire molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine H2, H6 | ~8.6 (d) | ~150 |

| Pyridine H3, H5 | ~7.3 (d) | ~125 |

| Pyridine C4 | - | ~130 |

| C≡C (quaternary) | - | ~85 |

| C≡C (quaternary) | - | ~83 |

| -CH₂-C≡C | ~2.7 (t) | ~20 |

| HO-CH₂- | ~3.8 (t) | ~61 |

| -OH | variable (br s) | - |

Note: Predicted values are based on data from analogous structures. mdpi.comresearchgate.net d = doublet, t = triplet, br s = broad singlet.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent features would include:

O-H Stretch: A strong and broad absorption band in the region of 3400-3650 cm⁻¹ is characteristic of the alcohol hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.publibretexts.org

C-H Stretch (Aromatic/Vinylic): Absorption just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) corresponds to the C-H stretching vibrations of the pyridine ring. libretexts.org

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching of the methylene (-CH₂) groups in the butanol chain. libretexts.org

C≡C Stretch: A weak to medium, sharp absorption band in the 2100-2260 cm⁻¹ range is indicative of the carbon-carbon triple bond of the alkyne functionality. pressbooks.pub For a related compound, 1-(pyridin-3-yl)but-2-yn-1,4-diol, this peak was observed at 2235 cm⁻¹. researchgate.net

C=C and C=N Stretches: Medium to strong absorptions in the aromatic region, typically between 1400-1600 cm⁻¹, correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring. libretexts.org

C-O Stretch: A strong band in the fingerprint region, around 1050-1200 cm⁻¹, is characteristic of the C-O single bond stretch of the primary alcohol.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H stretch | 3400 - 3650 | Strong, Broad |

| Pyridine Ring | C-H stretch | 3020 - 3100 | Medium |

| Methylene (-CH₂) | C-H stretch | 2850 - 2960 | Strong |

| Alkyne (-C≡C-) | C≡C stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |

| Primary Alcohol | C-O stretch | 1050 - 1200 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Low-Resolution Mass Spectrometry (LRMS): Techniques like Electron Ionization (EI) would show the molecular ion peak (M⁺) corresponding to the nominal mass of the compound (147 g/mol for C₉H₉NO). The fragmentation pattern would likely involve the loss of a water molecule (M-18), cleavage of the side chain, or fragmentation of the pyridine ring. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). rsc.org This allows for the unambiguous determination of the elemental composition. For this compound (C₉H₉NO), the calculated exact mass of the [M+H]⁺ ion is 148.0757, which can be experimentally verified to within a few parts per million.

ESI-LC-MS: This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com It is particularly useful for analyzing the purity of a sample or monitoring the progress of a reaction by separating the target compound from starting materials, byproducts, and impurities, each of which can be identified by its mass-to-charge ratio.

X-ray Crystallography for Solid-State Structure Elucidation

For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the atomic connectivity and provide accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would reveal the planarity of the pyridine ring and the linear geometry of the alkyne group. researchgate.netsoton.ac.uk Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the alcohol's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. soton.ac.uk This information is invaluable for understanding the compound's solid-state properties.

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to check for the presence of starting materials or the formation of products during a reaction. rsc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). mdpi.com The separated components are visualized, often using UV light which illuminates the UV-active pyridine ring, or by staining with an agent like iodine. researchgate.net The retention factor (Rf) value is characteristic for a compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method used to determine the purity of the final compound with high precision. bldpharm.com The sample is passed through a column (e.g., a C18 reverse-phase column) under high pressure. A UV detector is typically used for detection, as the pyridine ring is a strong chromophore. ptfarm.pl The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For this compound (C₉H₉NO), this comparison serves as a fundamental check to confirm the empirical formula and support the structural assignment derived from spectroscopic methods.

Table 3: Theoretical Elemental Composition of C₉H₉NO

| Element | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 73.45 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.16 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.52 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 10.87 |

| Total | 147.177 | 100.00 |

Applications of 4 Pyridin 4 Yl but 3 Yn 1 Ol and Pyridyl Alkynyl Alcohol Derivatives Beyond Medicinal Chemistry

Material Science Applications (e.g., Polymer Chemistry, Functional Materials)

The combination of a rigid pyridine (B92270) core and a polymerizable alkynyl group makes pyridyl-alkynyl-alcohol derivatives attractive for the synthesis of advanced functional materials. The pyridine moiety can be N-quaternized, a process that enhances π-electron delocalization along the polymer backbone. rsc.org This modification leads to significant red shifts in the UV-VIS absorption spectra, indicating altered electronic properties that are desirable for optoelectronic applications. rsc.org

Pyridyl-alkynyl structures are integral to creating conjugated polymers. These polymers are soluble in alcohols like methanol (B129727) (with a trace of acetic acid), which is advantageous for low-cost, solution-based processing of electronic devices without the risk of interfacial mixing. rsc.org The pyridine group in these polymers can create interfacial dipoles at cathode interfaces, reducing the cathode work function and improving the open-circuit voltage in polymer solar cells (PSCs). rsc.org For instance, incorporating pyridine-functionalized polymers as cathode interfacial layers has been shown to boost the power conversion efficiency (PCE) of conventional PSCs. rsc.org

Furthermore, related structures such as 3-(pyridin-4-yl)propan-1-ol are utilized in the synthesis of specialized cyanine (B1664457) dyes. nbinno.com These dyes have broad applications, ranging from medical imaging to electronics, highlighting the role of pyridyl-alcohol compounds as key intermediates in functional materials. nbinno.com The introduction of terminal alkyne functionalities, a key feature of 4-(pyridin-4-yl)but-3-yn-1-ol, is a critical step in polymer chemistry for creating complex macromolecular architectures through "click" chemistry reactions. sigmaaldrich.com

Table 1: Impact of Pyridine-Functionalized Polymers on Polymer Solar Cell (PSC) Performance

| PSC Type | Active Layer | Interfacial Layer | Power Conversion Efficiency (PCE) Improvement |

| Conventional | PCDTBT:PC71BM | Pyridine-incorporated polyfluorene | From 5.38% to 6.97% |

| Inverted | PTB7:PC71BM | Pyridine-incorporated polyfluorene | From 3.64% to 7.96% |

**Source: Based on data from RSC Publishing rsc.org

Catalysis and Ligand Design in Transition Metal Chemistry

Pyridinyl alcohol compounds are highly effective ligands in transition metal catalysis due to their ability to coordinate with metal centers through both the nitrogen atom of the pyridine ring and the oxygen atom of the alcohol group. mdpi.comresearchgate.net This multidentate character is crucial for complexing with a wide variety of transition metals, forming stable and active catalysts. mdpi.com The nitrogen atom provides a hemilabile coordination site, while the alcohol group can form a covalent bond with the metal, creating a robust chelate structure. mdpi.comresearchgate.net

These ligands have been instrumental in the development of catalysts for homogeneous and asymmetric reactions. mdpi.com The steric and electronic properties of the pyridinyl alcohol ligand can be fine-tuned by modifying substituents, which in turn influences the activity and stability of the resulting metal complex. mdpi.com For example, incorporating these ligands into Grubbs-type pre-catalysts for olefin metathesis has been shown to increase thermal stability and reduce side reactions. researchgate.net Pyridine is a widely used ligand in coordination chemistry, valued for its ability to be replaced by stronger Lewis bases and then restored after a reaction, a property exploited in polymerization and hydrogenation catalysis. jscimedcentral.com

The general class of transition metal pyridine complexes is extensive, with applications ranging from industrial catalysis to the synthesis of fine chemicals. wikipedia.org The ability of the pyridinyl alcohol framework to form chiral complexes has made it particularly valuable in enantioselective catalysis, a critical area for producing specific stereoisomers of chemical compounds. mdpi.com

Corrosion Inhibition Potential for Metallic Surfaces

Pyridyl-alkynyl-alcohol derivatives exhibit significant potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. citedrive.combohrium.com Their effectiveness stems from the presence of multiple active centers—the pyridine ring, the triple bond (π-electrons), and the oxygen and nitrogen heteroatoms—which facilitate strong adsorption onto the metal surface. peacta.org This adsorption forms a protective film that isolates the metal from the corrosive medium. faratarjome.ir

Research on related alkynyl alcohol derivatives has demonstrated their ability to effectively inhibit the acid corrosion of N80 steel. citedrive.com The inhibition efficiency of these compounds increases with their concentration in the corrosive medium. citedrive.com For example, one study achieved a maximum inhibition efficiency of 99.56% at a concentration of 5 × 10⁻⁵ mol/L. citedrive.com The adsorption process is typically spontaneous and follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer film on the metallic surface. citedrive.combohrium.com

Electrochemical studies show that these molecules often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. citedrive.compeacta.org The presence of the triple bond in acetylenic alcohols is a key factor in their inhibitive properties due to the interaction of its π-electrons with the metal surface. faratarjome.ir The synergistic effect of the pyridine ring and the alkynyl alcohol functionality in a single molecule, as in this compound, is expected to provide excellent corrosion protection.

Table 2: Corrosion Inhibition Efficiency of an Alkynyl Alcohol Derivative on N80 Steel in 5 M HCl

| Inhibitor Concentration (mol/L) | Temperature (°C) | Inhibition Efficiency (%) |

| 5 × 10⁻⁵ | 60 | 99.56 |

**Source: Based on data from Wiley Online Library citedrive.com

Agrochemical Applications

Pyridine derivatives are a well-established class of compounds in the agrochemical industry, with various applications as pesticides, herbicides, and fungicides. researchgate.netgoogle.com The structural motifs present in this compound are found in molecules with recognized biological activity relevant to crop protection.

While direct studies on this compound in agrochemicals are not widely published, the utility of its constituent parts is evident. For example, certain substituted pyridine derivatives have been patented for their use as pest-combating agents, demonstrating fungicidal properties. google.com Other research has shown that some multi-substituted pyridine compounds possess moderate herbicidal activities against common weeds like rape and barnyard grass, with notable selectivity. researchgate.net

Furthermore, a structurally similar compound, 3-(pyridin-4-yl)propan-1-ol, is used in the development of agents for crop protection, specifically in formulations designed to combat plant virus diseases. nbinno.com This highlights the potential of the pyridyl-alcohol scaffold in protecting agricultural productivity. nbinno.com The development of new agrochemicals is a key area of research, with a focus on creating effective and targeted solutions for the pharmaceutical and agrochemical industries. sigmaaldrich.com

Future Perspectives and Emerging Research Avenues

Development of Novel, Efficient, and Sustainable Synthetic Strategies

The primary route for synthesizing compounds like 4-(Pyridin-4-yl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction. This reaction joins a terminal alkyne (but-3-yn-1-ol) with an aryl halide (a 4-substituted pyridine). researchgate.net While effective, future research will focus on enhancing the efficiency and sustainability of this key transformation.

Key research avenues include: